An In-depth Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid and Related Compounds
An In-depth Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid and Related Compounds
Introduction: Clarifying the Chemical Identity
The compound name "N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid" (1,8-EDNAS) suggests a specific chemical structure.[1][2][3] While a compound with this name exists and is known as a fluorescent reagent, the user's query likely encompasses the properties and applications of two more commonly used laboratory reagents due to the similarity in their names and functional groups. These are:
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N-(1-Naphthyl)ethylenediamine dihydrochloride : Often used in the Griess test for the colorimetric determination of nitrite and nitrate ions. The "N-(Aminoethyl)" part of the name is consistent with the ethylenediamine group in this molecule.
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8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) : A widely used fluorescent probe to study the hydrophobic sites of proteins and biological membranes. The "8-naphthylamine-1-sulfonic acid" portion of the name is a key feature of this compound.
This guide will provide a comprehensive technical overview of both N-(1-Naphthyl)ethylenediamine dihydrochloride and 8-Anilino-1-naphthalenesulfonic acid, addressing their core properties, experimental applications, and the underlying principles of their use.
Part 1: N-(1-Naphthyl)ethylenediamine Dihydrochloride
N-(1-Naphthyl)ethylenediamine dihydrochloride is a crucial reagent in analytical chemistry, primarily for the quantitative analysis of nitrite and nitrate ions in various samples, including water and biological fluids.[4][5][6] Its primary application is as a coupling agent in the Griess test, where it reacts with a diazonium salt to form a brightly colored azo dye.[7][8]
Core Properties
N-(1-Naphthyl)ethylenediamine dihydrochloride is typically an off-white to light pink or gray powder.[6] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in colorimetric assays.[6] Its chemical structure features a naphthyl group attached to an ethylenediamine chain, which is key to its reactivity in the Griess test.[6]
Data Presentation: Physicochemical Properties
| Property | Value | References |
| Synonyms | N-1-Naphthyl-1,2-ethanediamine dihydrochloride, NED dihydrochloride | [4] |
| CAS Number | 1465-25-4 | [8] |
| Molecular Formula | C₁₂H₁₄N₂ · 2HCl | [6] |
| Molecular Weight | 259.17 g/mol | [6] |
| Appearance | Off-white to gray powder | [6] |
| Melting Point | 194-198 °C (decomposes) | [9] |
| Solubility in Water | 30 g/1000 mL at 20 °C | [8] |
| Primary Application | Coupling agent in the Griess test for nitrite/nitrate determination | [7][8] |
Experimental Protocol: Griess Test for Nitrite Determination
This protocol describes the determination of nitrite concentration in a clear aqueous sample.
1. Reagent Preparation:
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Sulfanilamide Solution (Griess Reagent A): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid (or 1 M HCl). This solution is stable for several months when stored at 4°C in the dark.[4][5]
-
N-(1-Naphthyl)ethylenediamine Dihydrochloride Solution (Griess Reagent B): Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. This solution should be prepared fresh daily or stored at 4°C in a dark bottle for up to a week.[4][5]
-
Nitrite Standard Stock Solution (e.g., 1000 µM): Dissolve an appropriate amount of sodium nitrite in deionized water.
-
Nitrite Standard Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 0, 10, 25, 50, 100 µM) in the same matrix as the samples.
2. Assay Procedure:
-
Pipette 100 µL of each standard and sample into separate wells of a 96-well microplate.
-
Add 50 µL of the Sulfanilamide Solution (Griess Reagent A) to each well and mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-Naphthyl)ethylenediamine Dihydrochloride Solution (Griess Reagent B) to each well and mix.
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.[5]
-
Measure the absorbance at 540-550 nm using a microplate reader.[10]
3. Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.
Visualization: Griess Reaction Workflow and Mechanism
Caption: Workflow for the Griess test.
Caption: Griess reaction mechanism.
Part 2: 8-Anilino-1-naphthalenesulfonic Acid (1,8-ANS)
8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) is a fluorescent probe widely employed in biochemistry and molecular biology to investigate the conformational changes and hydrophobic regions of proteins.[11][12] It is also used to study protein folding, aggregation, and ligand binding.[13][14]
Core Properties
1,8-ANS exhibits weak fluorescence in polar environments like water. However, its fluorescence quantum yield increases significantly, and its emission maximum undergoes a hypsochromic (blue) shift when it binds to hydrophobic regions on the surface of proteins or in the interior of membranes.[15][16] This change in fluorescence is attributed to the reduced exposure of the molecule to the polar solvent and the restriction of its intramolecular motion upon binding.[15]
Data Presentation: Spectroscopic and Physical Properties
| Property | Value | References |
| Synonyms | 1-Anilinonaphthalene-8-sulfonic acid | [11] |
| CAS Number | 82-76-8 | [11] |
| Molecular Formula | C₁₆H₁₃NO₃S | [11] |
| Molecular Weight | 299.3 g/mol | [11] |
| Appearance | Crystalline solid | [17] |
| Excitation Maximum (Free) | ~350 nm | [11] |
| Emission Maximum (Free) | ~520 nm | [11] |
| Excitation Maximum (Bound) | ~375 nm | [13] |
| Emission Maximum (Bound) | 468-480 nm | [11] |
| Solubility (DMSO) | ~20 mg/mL | [17] |
| Solubility (PBS, pH 7.2) | ~1 mg/mL | [17] |
Experimental Protocol: Protein-Ligand Binding Assay using 1,8-ANS Fluorescence
This protocol describes a competitive binding assay to determine the binding affinity of a non-fluorescent ligand for a protein by measuring the displacement of 1,8-ANS.
1. Reagent and Sample Preparation:
-
Protein Stock Solution: Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.2). Determine the accurate concentration using a reliable method (e.g., UV-Vis spectroscopy).
-
1,8-ANS Stock Solution: Prepare a concentrated stock solution of 1,8-ANS in DMSO (e.g., 10 mM).[18]
-
Ligand Stock Solution: Prepare a concentrated stock solution of the non-fluorescent ligand in a suitable solvent.
-
Working Solutions: Prepare working solutions of the protein, 1,8-ANS, and ligand in the assay buffer.
2. Assay Procedure:
-
To a series of microcuvettes or wells in a black microplate, add the protein and 1,8-ANS at fixed concentrations (determined from preliminary titration experiments to achieve significant fluorescence).
-
Add increasing concentrations of the ligand to the protein/1,8-ANS mixture. Include a control with no ligand.
-
Incubate the mixtures for a sufficient time at a constant temperature to reach equilibrium.
-
Measure the fluorescence emission spectra (e.g., 400-600 nm) with an excitation wavelength of approximately 375 nm.[13]
3. Data Analysis:
-
Record the fluorescence intensity at the emission maximum of the bound 1,8-ANS (e.g., ~475 nm).
-
Plot the fluorescence intensity against the logarithm of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of ligand that displaces 50% of the bound 1,8-ANS).
-
Calculate the inhibition constant (Ki) for the ligand using the Cheng-Prusoff equation, which requires the dissociation constant (Kd) of 1,8-ANS for the protein (determined from a separate direct titration experiment).
Visualization: Experimental Workflow and Principle of Fluorescence Change
Caption: Workflow for a competitive 1,8-ANS binding assay.
Caption: Principle of 1,8-ANS fluorescence enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. nist.gov [nist.gov]
